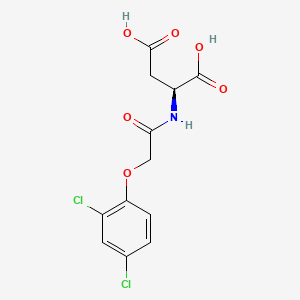

Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-

描述

Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- is a synthetic derivative of L-aspartic acid, where the amino group is modified with a 2,4-dichlorophenoxyacetyl moiety. This structural modification introduces an aryl group with electron-withdrawing chlorine substituents, which likely enhances chemical stability and influences biological activity. Key features include:

- Functional Groups: The 2,4-dichlorophenoxyacetyl group replaces the amino hydrogen, creating an amide bond.

- Potential Applications: The dichlorophenoxy group is reminiscent of agrochemicals (e.g., 2,4-D herbicide), suggesting possible bioactivity in plant physiology or antimicrobial contexts .

属性

IUPAC Name |

(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO6/c13-6-1-2-9(7(14)3-6)21-5-10(16)15-8(12(19)20)4-11(17)18/h1-3,8H,4-5H2,(H,15,16)(H,17,18)(H,19,20)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGCUJXPWRUKEI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188639 | |

| Record name | Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-55-9 | |

| Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary targets of “Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L-” are currently unknown. This compound is a derivative of aspartic acid, which plays a crucial role in the biosynthesis of proteins. .

Mode of Action

It’s possible that the compound could interact with its targets in a manner similar to aspartic acid, but this is purely speculative without further studies.

Biochemical Pathways

Aspartic acid is involved in the citric acid cycle and purine metabolism, but it’s unclear if this compound affects these or other pathways.

Pharmacokinetics

生化分析

Biochemical Properties

The biochemical properties of Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression.

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels.

生物活性

Aspartic acid, N-((2,4-dichlorophenoxy)acetyl)-, L- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore its biological activity through various studies and findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of aspartic acid, modified with a 2,4-dichlorophenoxyacetyl group. This modification is significant as it may influence the compound's biological interactions and efficacy.

Biological Activity Overview

The biological activity of aspartic acid derivatives, particularly those containing the 2,4-dichlorophenoxyacetyl moiety, has been studied for various effects:

1. Antioxidant Activity

Research indicates that compounds similar to aspartic acid derivatives exhibit notable antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method showed significant antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 58.2 |

| Compound A | 79.62 |

| Compound B | 78.67 |

These findings suggest that the incorporation of specific functional groups can enhance antioxidant efficacy .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds bearing the 2,4-dichlorophenoxy group. For example, thiosemicarbazide derivatives demonstrated cytotoxic effects against gastric cancer cell lines (MKN74) and human skin fibroblast cells (BJ), indicating that modifications to aspartic acid can yield compounds with significant anticancer properties.

- Case Study : A study evaluated the cytotoxicity of newly synthesized derivatives on MKN74 cells using the MTT assay. The results indicated that certain derivatives led to apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Compound C | <10 | Apoptosis Induction |

| Compound D | 15 | Cell Cycle Arrest |

These results underscore the potential for developing new anticancer agents from aspartic acid derivatives .

3. Toxicological Effects

The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), structurally related to the dichlorophenoxy group in aspartic acid derivatives, has been shown to inhibit cell growth and DNA synthesis in mammalian cells. This raises concerns regarding the safety profile of compounds containing this moiety.

- Key Findings :

- Inhibition of protein synthesis and cell growth in vitro.

- Induction of oxidative stress markers in treated cells.

| Parameter | Effect |

|---|---|

| Cell Growth | Inhibited |

| Protein Synthesis | Decreased by up to 54% |

These findings highlight the dual nature of such compounds—while they may offer therapeutic benefits, they also pose risks that must be carefully evaluated .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of aspartic acid derivatives. Modifications to the phenyl ring or the introduction of electron-withdrawing groups significantly impact their pharmacological properties.

- Observations :

- Compounds with para-substituted halogens exhibited enhanced activity.

- The presence of specific functional groups correlated with increased cytotoxicity against cancer cells.

相似化合物的比较

Protecting Group Derivatives

These compounds are pivotal in peptide synthesis, where protecting groups prevent unwanted reactions.

Comparison :

- The target compound’s 2,4-dichlorophenoxyacetyl group offers greater steric bulk and hydrolytic stability compared to Boc or acetyl groups. Unlike benzyl esters, which require hydrogenolysis, the dichlorophenoxy group may necessitate harsher conditions for removal.

Alkyl- and Aryl-Substituted Derivatives

Substitutions on the amino group alter solubility and bioactivity.

Comparison :

- The dichlorophenoxy group’s aryl nature contrasts with alkyl chains (e.g., phenethyl or isobutyl), likely reducing water solubility but increasing lipophilicity, which could enhance membrane permeability in biological systems.

Complex Ester Derivatives

Multi-protected derivatives are used in advanced synthetic routes.

Comparison :

Pharmacological and Industrial Relevance

- Therapeutic analogs: Derivatives like Pasireotide aspartate () demonstrate aspartic acid’s role in drug design, though the dichlorophenoxy group’s bioactivity remains speculative without direct data.

常见问题

Basic Research Question

- Vapor Pressure : Gas-liquid chromatography (GLC) at controlled temperatures (e.g., 150–200°C) can determine vapor pressures, as demonstrated for related phenoxyacetic esters .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal decomposition profiles.

- Solubility : Phase-solubility studies in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) under varying pH conditions .

What analytical methodologies are suitable for resolving contradictions in purity assessments of synthetic 2,4-D conjugates?

Advanced Research Question

Discrepancies in purity data often arise from residual solvents or stereochemical impurities. Mitigation strategies include:

- HPLC-MS : To separate and identify trace impurities (e.g., unreacted 2,4-dichlorophenol).

- Isotopic Labeling : Use deuterated analogs (e.g., L-aspartic-2,3,3-d3 acid) as internal standards for quantitative NMR analysis .

- Certified Reference Materials (CRMs) : Cross-validate results against CRMs like L-Aspartic acid CRM6027-a (certified purity: 0.999±0.002 kg/kg) .

How can environmental degradation pathways of N-((2,4-dichlorophenoxy)acetyl)-L-aspartic acid be modeled under varying soil conditions?

Advanced Research Question

- Hydrolytic Degradation : Simulate hydrolysis at pH 3–10 to identify ester/amide bond cleavage products.

- Photolytic Stability : UV-Vis irradiation studies (λ = 254–365 nm) to assess photodegradation kinetics .

- Microbial Metabolism : Soil slurry experiments with Pseudomonas spp. to track metabolite formation via LC-TOF-MS .

What experimental designs are recommended for evaluating the herbicidal activity of 2,4-D conjugates in plant models?

Basic Research Question

- Auxin Response Assays : Use Arabidopsis thaliana mutants (e.g., axr1) to study dose-dependent hypocotyl elongation.

- Field Trials : Apply standardized protocols for broadleaf weed control, comparing efficacy to commercial 2,4-D formulations .

- Soil Mobility Studies : Column chromatography to assess leaching potential and environmental persistence .

How can computational tools predict the binding affinity of N-((2,4-dichlorophenoxy)acetyl)-L-aspartic acid to plant auxin receptors?

Advanced Research Question

- Molecular Docking : Use COMSOL Multiphysics or AutoDock Vina to model interactions with TIR1/AFB auxin receptors.

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-receptor complexes .

- QSAR Models : Corrogate electronic parameters (e.g., logP, dipole moment) with herbicidal activity data .

What are the critical factors in designing toxicological studies for 2,4-D conjugates in mammalian systems?

Advanced Research Question

- Acute Toxicity : OECD Guideline 423 for oral LD50 determination in rodents.

- Chronic Exposure : 90-day gavage studies with histopathological analysis of liver/kidney tissues .

- Endocrine Disruption : Competitive binding assays against human estrogen/androgen receptors .

How can isotopic labeling improve metabolic tracing of 2,4-D conjugates in environmental samples?

Advanced Research Question

- Deuterated Analogs : Synthesize 2,4-D-d4 for use as internal standards in LC-MS quantification .

- 13C-Labeling : Track carbon flux in microbial degradation pathways via NMR .

What methodologies validate the stereochemical integrity of L-aspartic acid in conjugated derivatives?

Basic Research Question

- Polarimetry : Measure specific rotation ([α]D) and compare to pure L-aspartic acid standards ([α]D = +25.4° in HCl) .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomeric impurities .

How do formulation parameters (e.g., esterification) influence the bioavailability of 2,4-D conjugates?

Advanced Research Question

- Ester vs. Acid : Compare butyl ester derivatives (higher lipophilicity, enhanced foliar absorption) to free acids .

- Nanoencapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to modulate release kinetics .

What regulatory considerations apply to the environmental monitoring of 2,4-D conjugates?

Basic Research Question

- EPA Compliance : Adhere to CDAT (Chemical Data Access Tool) reporting requirements for environmental residues .

- EU Regulations : Follow EFSA guidelines on maximum residue limits (MRLs) in agricultural products .

How can machine learning optimize reaction conditions for synthesizing 2,4-D conjugates?

Advanced Research Question

- AI-Driven DoE : Train neural networks on historical data (e.g., temperature, catalyst loading) to predict optimal yields .

- Real-Time Analytics : Integrate IoT sensors with COMSOL for automated feedback control in continuous flow reactors .

What are the challenges in scaling up laboratory-scale synthesis of 2,4-D conjugates to pilot plants?

Advanced Research Question

- Heat Management : Mitigate exothermic reactions using jacketed reactors with PID temperature control .

- Separation Efficiency : Implement membrane technologies (e.g., nanofiltration) for continuous product isolation .

How can researchers address discrepancies in reported toxicity data for 2,4-D conjugates?

Advanced Research Question

- Meta-Analysis : Pool data from ATSDR, EPA, and EFSA using standardized effect size metrics (e.g., Hedges’ g) .

- Cohort Studies : Longitudinal analysis of agricultural workers with occupational exposure histories .

What advanced spectroscopic techniques resolve structural ambiguities in 2,4-D conjugate derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。